molecular formula C25H23NO B582717 JWH 122 N-(4-pentenyl) analog CAS No. 1445577-68-3

JWH 122 N-(4-pentenyl) analog

Cat. No. B582717
M. Wt: 353.465
InChI Key: FJRCMNJZLRNCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 122 N-(4-pentenyl) analog is a synthetic cannabinoid (CB) that displays high affinities for both the central CB 1 receptor (K i = 0.69 nM) and the peripheral CB 2 receptor (K i = 1.2 nM) . It is structurally related to JWH 122, differing only by the presence of a terminal double bond on the acyl chain .


Molecular Structure Analysis

The molecular formula of JWH 122 N-(4-pentenyl) analog is C25H23NO . It has an average mass of 353.456 Da and a monoisotopic mass of 353.177979 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 558.8±38.0 °C at 760 mmHg, and a flash point of 291.8±26.8 °C . It has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

  • Metabolism Studies : JWH-122 has been studied for its in vitro and in vivo metabolism. It undergoes hydroxylation on the naphthalene and/or indole moiety, with possible dehydrogenation or cleavage of the N-pentyl side chain. Dihydrodiol metabolites via epoxide formation on the naphthalene moiety are also formed. These metabolites are excreted conjugated as glucuronide or sulfate (De Brabanter et al., 2013).

  • Differentiation from Other Compounds : Studies have been conducted to distinguish JWH-122 intake from other synthetic cannabinoids like MAM-2201. The relative concentrations of specific hydroxylated metabolites of JWH-122 can help in this differentiation (Jang et al., 2014).

  • Detection in Herbal Products : JWH-122 has been identified and quantified in unregulated herbal products. Advanced analytical techniques such as LC–MS and GC–MS are used for detection, helping in the surveillance of illegal drug use (Nakajima et al., 2012).

  • Pharmacological Effects : Observational studies on synthetic cannabinoids like JWH-122 have been conducted to evaluate their acute pharmacological effects on humans. These studies are crucial for understanding the health risk profile of these substances (Martínez et al., 2021).

  • Analytical Method Development : Methods using liquid chromatography-tandem mass spectrometry have been developed for the determination of JWH-122 and its metabolites in various samples, enhancing the ability to detect and analyze these substances in forensic cases (Berg et al., 2016).

  • Impact of Halogenation on Metabolism : The impact of ω-halogenation (fluoro, chloro, bromo, and iodo) on the metabolism and hepatic clearance of JWH-122 has been investigated. This research helps in understanding the toxicokinetic profiles of these modified compounds (Davidsen et al., 2019).

Safety And Hazards

The physiological and toxicological properties of this analog are not known . This product is intended for forensic and research applications and is not for human or veterinary use .

properties

IUPAC Name

(4-methylnaphthalen-1-yl)-(1-pent-4-enylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h3,5-8,10-15,17H,1,4,9,16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRCMNJZLRNCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017184
Record name (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RH1D2HW5SY

CAS RN

1445577-68-3
Record name (4-Methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-METHYLNAPHTHALEN-1-YL)(1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH1D2HW5SY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
17
Citations
SRT de Sousa Guedes - 2014 - repositorio-aberto.up.pt
In the last years new psychoactive substances, initially termed as legal highs, appeared on the market, at breakneck speed, leading to a crescent concern due to its high consumption as …
Number of citations: 0 repositorio-aberto.up.pt
TS Torbet - 2015 - digitalcommons.fiu.edu
The aim of this study was to investigate the utility of direct analysis in real time quadrupole time-of-flight mass spectrometry and gas chromatography quadrupole time-of-flight mass …
Number of citations: 1 digitalcommons.fiu.edu
SMR Gurney, KS Scott, SL Kacinko, BC Presley… - Forensic Sci …, 2014 - chm.uri.edu
Synthetic cannabinoid drugs have become an established part of the recreational drug landscape in the United States and internationally. These drugs are manufactured in clandestine …
Number of citations: 337 www.chm.uri.edu
E Sisco, A Burns, AS Moorthy - Journal of forensic sciences, 2021 - Wiley Online Library
With the increased presence of novel psychoactive substances (NPSs) in casework, drug analysis has become more challenging. To address these challenges, new screening …
Number of citations: 13 onlinelibrary.wiley.com
K Saito, S Kaneko, Y Furuya, Y Asada, R Ito, K Sugie… - Forensic Chemistry, 2019 - Elsevier
In this study, a simple and rapid method for screening synthetic cannabinoids in herb mixtures and human blood by gas chromatography-mass spectrometry (GC/MS) with headspace …
Number of citations: 17 www.sciencedirect.com
Y Goda - researchgate.net
Two new cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA, 1) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-…
Number of citations: 0 www.researchgate.net
N Uchiyama, S Matsuda, D Wakana… - Forensic …, 2013 - Springer
Two new cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA, 1) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-…
Number of citations: 128 link.springer.com
A Giorgetti, R Barone, G Pelletti… - Drug testing and …, 2022 - Wiley Online Library
Introduction The analysis of novel psychoactive substances (NPS) represents a challenge in forensic toxicology, due to the high number of compounds characterized by different …
T Zhao, J Sun, Y Zhan, L Liu, J Song, W Zhang… - Aquaculture, 2021 - Elsevier
Gonadal traits and metabolite comparisons were performed between distant sea urchin hybrids (Heliocidaris crassispina♀ × Strongylocentrotus intermedius♂, HS hybrids) and their …
Number of citations: 3 www.sciencedirect.com
P Blanckaert
Number of citations: 0

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